molecular formula C₈¹³CH₁₀F₂¹⁵N₂O₅ B1140555 2',2'-Difluoro-2'-deoxyuridine-13C,15N2 CAS No. 1233921-75-9

2',2'-Difluoro-2'-deoxyuridine-13C,15N2

Cat. No. B1140555
M. Wt: 267.16
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2',2'-Difluoro-2'-deoxyuridine and its isotopically labeled derivatives are significant in the study of nucleoside analogs, particularly in the context of antiviral and anticancer research. These compounds are critical for understanding the mechanism of action and the metabolic fate of therapeutically relevant nucleosides.

Synthesis Analysis

The synthesis of isotopically labeled difloxacin, a related arylfluoroquinolone antibacterial agent, showcases the complex synthetic routes involved in introducing specific isotopic labels such as ^15N and ^13C into organic molecules, reflecting the intricate synthesis processes that might be involved in creating 2',2'-Difluoro-2'-deoxyuridine-13C,15N2 derivatives (Schmidt et al., 2009).

Molecular Structure Analysis

The molecular and crystal structures of nucleosides, including 2'-deoxyuridine derivatives, reveal detailed insights into their conformational dynamics. For instance, studies on 2'-chloro-2'-deoxyuridine offer comparative insights into the structural aspects that might be applicable to understanding the molecular structure of 2',2'-Difluoro-2'-deoxyuridine-13C,15N2 derivatives (Suck, Saenger, & Hobbs, 1972).

Chemical Reactions and Properties

The reactivity and chemical behavior of 2',2'-Difluoro-2'-deoxyuridine derivatives under various conditions have been explored, highlighting their stability, reaction kinetics, and interaction with biomolecules. For example, the synthesis and properties of 2'-deoxy-2',4'-difluoroarabinose-modified nucleic acids explore the effects of fluorine substitutions on nucleic acid stability and reactivity (Martínez-Montero et al., 2015).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, of 2'-deoxyuridine derivatives, provide insights into the characteristics of 2',2'-Difluoro-2'-deoxyuridine-13C,15N2. Research into the crystal and molecular structure of deoxyuridine offers valuable comparisons for understanding the physical properties of related compounds (Rahman & Wilson, 1972).

Chemical Properties Analysis

Investigations into the chemical properties of fluorinated nucleosides, such as their electron affinity, hydrolysis rates, and interaction with nucleic acids, are crucial for understanding their function and potential as therapeutic agents. The study on synthesis, characterization, and spectroscopic properties of coordination triades, including fluorinated derivatives, can provide analogies for the chemical properties of 2',2'-Difluoro-2'-deoxyuridine-13C,15N2 (Constable et al., 1992).

Scientific Research Applications

Applications in Clinical Research

Stable isotopes, including those similar to 2',2'-Difluoro-2'-deoxyuridine-13C,15N2, are extensively used in clinical research to improve the understanding of disease mechanisms, drug metabolism, and diagnostic processes. Halliday and Rennie (1982) highlighted the increased application of stable isotopes in clinical science, driven by advancements in mass-spectrometric methods and the availability of stable-isotope-labeled compounds. These isotopes offer a safer alternative to radionuclides, facilitating their application in patient safety and clinical problem-solving. Their review emphasizes the utility of stable isotopes in metabolic studies, including those involving carbon (13C) and nitrogen (15N), in a variety of clinical applications, from metabolic flux analysis to the study of drug distribution and action within the human body (Halliday & Rennie, 1982).

Applications in Environmental Research

In environmental research, stable isotopes are used to trace the flow of elements through ecosystems, study pollution sources and effects, and understand biogeochemical cycles. Raymond and Bauer (2001) reviewed the use of carbon (13C) and nitrogen (15N) isotopes in evaluating riverine, estuarine, and coastal DOC (dissolved organic carbon) and POC (particulate organic carbon) sources and cycling. Their work illustrates how paired measurements of 14C and 13C in organic carbon can provide detailed insights into the origins, ages, and transformations of organic matter across different environmental contexts (Raymond & Bauer, 2001).

Safety And Hazards

The specific safety and hazards associated with 2’,2’-Difluoro-2’-deoxyuridine-13C,15N2 are not detailed in the search results.


Future Directions

The future directions of research or applications involving 2’,2’-Difluoro-2’-deoxyuridine-13C,15N2 are not explicitly mentioned in the search results.


Please note that this information is based on available resources and may not be fully comprehensive. For more detailed information, further research and consultation with experts in the field are recommended.


properties

CAS RN

1233921-75-9

Product Name

2',2'-Difluoro-2'-deoxyuridine-13C,15N2

Molecular Formula

C₈¹³CH₁₀F₂¹⁵N₂O₅

Molecular Weight

267.16

synonyms

2’-Deoxy-2’,2’-difluorouridine-13C,15N2 ;  2’,2’-Difluorodeoxyuridine-13C,15N2; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.